Methyl2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate
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Overview
Description
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired product . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can result in various substituted benzoates.
Scientific Research Applications
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo addition reactions. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones: These compounds share the dimethylamino and vinyl groups but differ in the core structure and additional substituents.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar dimethylamino functionality but different overall structure and applications.
Uniqueness
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro, fluoro) groups allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C12H13FN2O4 |
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Molecular Weight |
268.24 g/mol |
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(15(17)18)7-11(9)13/h4-7H,1-3H3/b5-4+ |
InChI Key |
PAGYPVFZPJYLTR-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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